4-(Chloromethyl)oxazole

Description

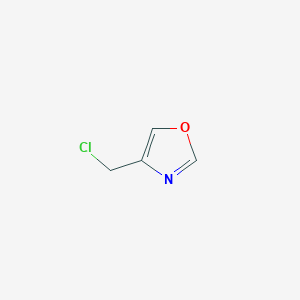

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCSUGAHPSQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617063 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767628-89-7 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)oxazole: Protocols and Mechanistic Insights

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to 4-(chloromethyl)oxazole. This key heterocyclic motif is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is crucial for its effective utilization in the development of novel therapeutics. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the synthetic methodologies.

Introduction: The Significance of this compound

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a privileged scaffold in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. The this compound derivative is particularly useful due to the reactive chloromethyl group, which serves as a handle for further molecular elaboration. This allows for the facile introduction of the oxazole core into larger, more complex molecules through nucleophilic substitution reactions, making it a cornerstone intermediate in many drug discovery programs.

Core Synthetic Strategies

There are three primary and reliable strategies for the synthesis of this compound, each with its own set of advantages and considerations. This guide will delve into the specifics of each approach:

-

Direct Chlorination of 4-(Hydroxymethyl)oxazole: The most straightforward approach, involving the conversion of a readily available alcohol precursor.

-

Cyclization of a Pre-functionalized Acyclic Precursor: A powerful method that builds the oxazole ring with the chloromethyl group already in place, often employing the principles of the Robinson-Gabriel synthesis.

-

Reduction and Halogenation of an Oxazole-4-carboxylate: A versatile route starting from a stable ester, offering an alternative pathway to the target molecule.

Route 1: Direct Chlorination of 4-(Hydroxymethyl)oxazole

This is arguably the most common and direct method for preparing this compound. The strategy relies on the conversion of the hydroxyl group of 4-(hydroxymethyl)oxazole into a chloride using a suitable chlorinating agent.

Mechanistic Rationale

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical and influences the reaction conditions and mechanism. Common reagents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

With thionyl chloride, the alcohol's oxygen atom attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. Subsequent attack by a chloride ion, either via an Sₙ2 or Sₙi mechanism, results in the desired alkyl chloride and the innocuous byproducts sulfur dioxide and hydrogen chloride. Phosphorus oxychloride follows a similar principle, forming a dichlorophosphate ester intermediate that is then displaced by chloride.

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol is adapted from a procedure for the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole and can be applied to other 4-(hydroxymethyl)oxazole derivatives.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting 4-(hydroxymethyl)oxazole derivative in a suitable anhydrous solvent such as chloroform or 1,4-dioxane.[1]

-

Addition of Chlorinating Agent: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (trichlorophosphate) to the stirred solution.[1] The stoichiometry may need to be optimized, but typically a slight excess of the chlorinating agent is used.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 4-(Hydroxymethyl)-5-methyl-2-phenyl-1,3-oxazole | [1] |

| Chlorinating Agent | Trichlorophosphate (POCl₃) | [1] |

| Solvent | Chloroform | [1] |

| Temperature | Reflux | [1] |

Visualization of Workflow

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(chloromethyl)oxazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and derivatization of this compound.

Molecular and Physicochemical Profile

This compound (CAS No: 767628-89-7) is a five-membered heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 4-position.[1] This structural arrangement imparts a unique combination of chemical reactivity and biological potential.

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO | [1] |

| Molecular Weight | 117.53 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | N/A |

| Boiling Point | Predicted: 150-160 °C at 760 mmHg | N/A |

| Melting Point | Not available | [2][3] |

| Density | Predicted: ~1.3 g/cm³ | N/A |

| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | N/A |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectral Data (Predicted)

Due to the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational software to aid in the identification and characterization of this compound.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~7.8 ppm (s, 1H, H5)

-

δ ~7.2 ppm (s, 1H, H2)

-

δ ~4.6 ppm (s, 2H, CH₂Cl)

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~151 ppm (C2)

-

δ ~140 ppm (C5)

-

δ ~135 ppm (C4)

-

δ ~40 ppm (CH₂Cl)

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step sequence starting from a suitable precursor, 4-(hydroxymethyl)oxazole. This intermediate can be synthesized via established methods for oxazole ring formation. The subsequent chlorination of the hydroxymethyl group is efficiently achieved using the Appel reaction.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorination of 4-(Hydroxymethyl)oxazole (Appel Reaction)

This protocol is adapted from general procedures for the Appel reaction.[3][4][5][6][7]

Materials:

-

4-(Hydroxymethyl)oxazole

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane.

-

Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add carbon tetrachloride (1.5 eq) dropwise to the cooled solution. Caution: The reaction can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group and the aromatic character of the oxazole ring.

Nucleophilic Substitution at the Chloromethyl Group

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group. This allows for the introduction of a wide variety of functional groups at the 4-position of the oxazole ring.

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity is analogous to that of benzyl chloride, where the stability of the potential carbocation intermediate is enhanced by the adjacent aromatic ring. Consequently, this compound readily reacts with a variety of nucleophiles, including:

-

Amines: To form 4-(aminomethyl)oxazoles.

-

Alcohols and Phenols: To yield 4-(alkoxymethyl)- and 4-(aryloxymethyl)oxazoles.

-

Thiols: To produce 4-(thiomethyl)oxazoles.

-

Cyanide: To give 4-(cyanomethyl)oxazoles, which can be further elaborated.

-

Azides: Leading to 4-(azidomethyl)oxazoles, precursors to amines via reduction.

-

Carboxylates: To form the corresponding esters.

The reaction conditions for these transformations are typically mild, often proceeding at room temperature or with gentle heating in the presence of a suitable base to neutralize the generated HCl.

Reactions Involving the Oxazole Ring

The oxazole ring itself can participate in a range of chemical transformations, although it is generally less reactive towards electrophilic aromatic substitution than benzene.[8]

-

Electrophilic Aromatic Substitution: Substitution reactions, such as nitration and halogenation, are expected to occur preferentially at the C5 position, which is the most electron-rich carbon in the oxazole ring.[8]

-

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule.

-

Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base, such as n-butyllithium. The resulting lithiated species can then react with various electrophiles.[9]

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[10] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

The ability to easily introduce diverse functionalities at the 4-position via the reactive chloromethyl handle makes this compound particularly valuable for the construction of compound libraries for high-throughput screening. The resulting substituted oxazoles can be designed to interact with various biological targets, including enzymes and receptors.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the known hazards of similar alkyl chlorides and heterocyclic compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration at 2-8°C is recommended for long-term storage.[1]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the reactive chloromethyl group, which allows for straightforward derivatization through nucleophilic substitution reactions. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the known chemistry of oxazoles and alkyl chlorides. This guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel bioactive molecules.

References

- 1. youtube.com [youtube.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. sciforum.net [sciforum.net]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

The Strategic Blueprint for 4-(Chloromethyl)oxazole: A Core Building Block for Advanced Drug Discovery

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole ring system has emerged as a "privileged" motif, frequently appearing in a diverse array of biologically active compounds.[1][2] This five-membered heterocycle, containing both an oxygen and a nitrogen atom, is a versatile building block that can influence a molecule's physicochemical properties, metabolic stability, and target engagement.[1] Its unique electronic distribution and capacity for hydrogen bonding and other non-covalent interactions allow it to serve as a crucial pharmacophore in numerous therapeutic agents.[3] The utility of oxazole derivatives spans a wide spectrum of medicinal applications, including their use as anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective agents.

This in-depth guide focuses on a particularly valuable, yet often overlooked, derivative: 4-(chloromethyl)oxazole. Its significance lies in the reactive chloromethyl group attached to the stable oxazole core, rendering it an exceptional electrophilic building block for the synthesis of more complex molecules. This guide will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. This section details the key characteristics of this compound.

CAS Number: 767628-89-7[4]

Molecular Formula: C₄H₄ClNO

Molecular Weight: 117.53 g/mol

Structure:

References

Spectroscopic Unveiling of 4-(Chloromethyl)oxazole: A Technical Guide for Researchers

Introduction: The Significance of 4-(Chloromethyl)oxazole in Synthetic Chemistry

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a reactive chloromethyl group, an aromatic oxazole core, and sites amenable to further functionalization—renders it a valuable synthon for the construction of more complex molecular architectures. The oxazole moiety itself is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds. The chloromethyl group serves as a key handle for introducing the oxazole core into larger molecules through nucleophilic substitution reactions.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the this compound molecule will be utilized throughout this guide.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Singlet | 1H | H5 |

| ~7.15 | Singlet | 1H | H2 |

| ~4.55 | Singlet | 2H | H6 (-CH₂Cl) |

Interpretation:

-

H5 Proton (~7.95 ppm): The proton at the C5 position of the oxazole ring is the most deshielded proton in the molecule. Its downfield chemical shift is attributed to the cumulative electron-withdrawing effects of the adjacent nitrogen (N1) and oxygen (O3) atoms, which reduce the electron density around this proton.

-

H2 Proton (~7.15 ppm): The proton at the C2 position is also deshielded due to the adjacent heteroatoms, but to a lesser extent than H5.

-

H6 Protons (~4.55 ppm): The two protons of the chloromethyl group are chemically equivalent and appear as a sharp singlet. Their downfield shift, relative to a typical alkyl proton, is a direct consequence of the strong electron-withdrawing effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C2 |

| ~138.5 | C5 |

| ~135.0 | C4 |

| ~37.0 | C6 (-CH₂Cl) |

Note: The above ¹³C NMR data are predicted values based on spectral data of structurally related oxazole derivatives. Experimental values may vary slightly.

Interpretation:

-

C2 and C5 Carbons (~151.0 and ~138.5 ppm): The carbons of the oxazole ring appear in the aromatic region of the spectrum. C2 is typically the most deshielded carbon in the oxazole ring due to its position between two heteroatoms.

-

C4 Carbon (~135.0 ppm): The C4 carbon, which bears the chloromethyl substituent, also resonates in the downfield region.

-

C6 Carbon (~37.0 ppm): The carbon of the chloromethyl group appears in the aliphatic region. Its chemical shift is significantly influenced by the attached chlorine atom, causing a downfield shift compared to an unsubstituted methyl group.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (oxazole ring) |

| ~1580, ~1490 | Medium-Strong | C=C and C=N stretching (oxazole ring) |

| ~1100 | Strong | C-O-C stretching (oxazole ring) |

| ~740 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the oxazole ring and the chloromethyl group.

-

Oxazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic oxazole ring typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibration of the oxazole ring gives rise to a strong band around 1100 cm⁻¹. The =C-H stretching of the protons attached to the oxazole ring is expected above 3000 cm⁻¹.

-

C-Cl Stretching: The presence of the chloromethyl group is confirmed by a strong absorption band in the fingerprint region, typically around 740 cm⁻¹, corresponding to the C-Cl stretching vibration.

Experimental Protocol: IR Data Acquisition

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometric Data for this compound

| m/z | Relative Intensity | Assignment |

| 117/119 | High | [M]⁺˙ (Molecular ion) |

| 82 | Moderate | [M - Cl]⁺ |

| 55 | High | [C₃H₃N]⁺˙ |

Interpretation:

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a doublet at m/z 117 and 119 with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation would be the loss of a chlorine radical to give a cation at m/z 82. Further fragmentation of the oxazole ring can lead to smaller, stable fragments. The base peak is often a stable fragment resulting from the rearrangement and cleavage of the ring.

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: MS Data Acquisition

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion: A Foundation for Confident Research

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any researcher utilizing this important synthetic intermediate. By applying the principles and protocols outlined herein, scientists can confidently verify the identity and purity of their material, paving the way for successful and reproducible research in drug discovery and materials science. The provided data and interpretations serve as a reliable reference, empowering researchers to make informed decisions in their synthetic endeavors.

The Chloromethyl Oxazole Moiety: A Versatile Electrophile in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] The introduction of a chloromethyl group onto this heterocyclic core transforms it into a highly versatile and reactive building block. This guide provides a comprehensive technical overview of the reactivity profile of the chloromethyl group on an oxazole ring. We will delve into the underlying principles governing its reactivity, explore its synthetic applications through detailed protocols, and present quantitative data to inform experimental design. This document is intended to serve as a practical resource for researchers leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of Chloromethyl Oxazoles

Oxazole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The chloromethyl group, particularly when positioned at the C2 or C5 of the oxazole ring, acts as a potent electrophilic handle. This "benzylic-like" reactivity allows for the facile introduction of a diverse array of functional groups through nucleophilic substitution, making chloromethyl oxazoles key intermediates in the synthesis of complex molecular architectures.[5][6] Understanding the nuances of this reactivity is paramount for its effective utilization in drug discovery and development programs.[6]

Electronic Structure and Reactivity Principles

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the oxazole ring. The oxazole moiety is an electron-deficient heterocycle, which enhances the electrophilicity of the attached chloromethyl carbon.[4][7] This activation, coupled with the stability of the departing chloride ion, renders the chloromethyl group highly susceptible to nucleophilic attack.

The primary mechanism governing the substitution reactions of chloromethyl oxazoles is the bimolecular nucleophilic substitution (SN2) pathway.[4] This is favored by the steric accessibility of the primary carbon in the chloromethyl group.[4] The reaction proceeds via a backside attack by the nucleophile, leading to a concerted displacement of the chloride leaving group and an inversion of configuration if the carbon were chiral.[3][8] The transition state is stabilized by the adjacent π-system of the oxazole ring, a phenomenon analogous to the enhanced reactivity of benzylic halides.[9]

The position of the chloromethyl group on the oxazole ring influences its reactivity. The C2 and C5 positions are generally the most reactive sites for substitution on the ring itself, with the C2 position being the most electron-deficient.[10] Consequently, a chloromethyl group at the C2 or C5 position is highly activated towards nucleophilic displacement.

Synthesis of Chloromethyl Oxazoles

The preparation of chloromethyl oxazoles can be achieved through several synthetic routes, either by constructing the oxazole ring with the chloromethyl group already in place or by introducing it onto a pre-formed oxazole.

From α-Haloketones and Amides (Hantzsch-type Synthesis)

A common method for synthesizing the oxazole core is the condensation of an α-haloketone with a primary amide.[5] To obtain a 2-(chloromethyl)oxazole, 2-chloroacetamide is a suitable amide component.[5]

Functional Group Interconversion

A straightforward approach involves the chlorination of a corresponding hydroxymethyl oxazole using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][11]

Experimental Protocol: Synthesis of 5-(Chloromethyl)oxazole from 5-(Hydroxymethyl)oxazole [11]

-

Reaction Setup: To a solution of 5-(hydroxymethyl)oxazole (1.0 eq) in a suitable solvent mixture such as dichloromethane and hexane, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

Reaction Conditions: The reaction mixture is then brought to reflux and stirred for 2-4 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(chloromethyl)oxazole.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

The high reactivity of the chloromethyl group on the oxazole ring allows for its displacement by a wide range of nucleophiles, providing access to a vast chemical space.

Reactions with N-Nucleophiles

Primary and secondary amines, as well as other nitrogen-containing nucleophiles, readily react with chloromethyl oxazoles to form the corresponding amino-methyl derivatives.[6]

Experimental Protocol: General Procedure for N-Alkylation of Primary Amines

-

Reaction Setup: To a solution of the primary amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, add the 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the inorganic base is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-substituted product.

Reactions with O-Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and efficient method for preparing ethers from an alkoxide and an alkyl halide.[1][2] Chloromethyl oxazoles serve as excellent electrophiles in this reaction.

Experimental Protocol: Williamson Ether Synthesis with 5-(Chloromethyl)oxazole [1][2]

-

Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq) in an anhydrous solvent such as THF or DMF. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Ether Formation: To the resulting alkoxide solution, add a solution of 5-(chloromethyl)oxazole (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (50-70 °C) for 4-12 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction is carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with chloromethyl oxazoles to furnish thioethers.[6]

Experimental Protocol: Synthesis of Thioethers

-

Reaction Setup: To a solution of the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) in acetone or DMF, add the chloromethyl oxazole (1.0 eq).

-

Reaction Conditions: The mixture is stirred at room temperature for 1-3 hours.

-

Monitoring: Reaction progress is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via column chromatography.

Reactions with C-Nucleophiles

Carbon nucleophiles, such as cyanide or stabilized carbanions (e.g., from malonic esters), can also displace the chloride, enabling carbon-carbon bond formation.[6]

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes representative yields for various nucleophilic substitution reactions on 2-(chloromethyl)-4,5-diphenyloxazole.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethanolamine | 2-((2-Hydroxyethylamino)methyl)-4,5-diphenyloxazole | Ethanol, reflux, 6h | 93 | [6] |

| Cyclohexylamine | 2-((Cyclohexylamino)methyl)-4,5-diphenyloxazole | TEA, THF, 60°C, 2h | 90 | [6] |

| Morpholine | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine | Benzene, reflux, 8h | 90 | [6] |

| Sodium Methoxide | 2-(Methoxymethyl)-4,5-diphenyloxazole | Methanol, 5°C to rt, 16h | 80 | [6] |

| Thiophenol | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | NaH, DMF, 5°C to rt | 90 | [6] |

| Sodium Cyanide | 2-(4,5-Diphenyloxazol-2-yl)acetonitrile | DMF, 10°C to rt, 16h | 41 | [6] |

Cross-Coupling Reactions

While the chloromethyl group itself is not a typical substrate for direct palladium-catalyzed cross-coupling reactions in the same vein as aryl halides, it serves as a precursor to functionalities that are. For instance, conversion to the corresponding phosphonium salt allows for Wittig-type reactions.[6] More commonly, a sequential functionalization strategy is employed where the chloromethyl group is first displaced by a nucleophile, and a second reactive handle on the oxazole ring (e.g., a halogen) is then used for cross-coupling.

However, there are examples of palladium-catalyzed cross-coupling reactions with benzylic-type chlorides on other heterocyclic systems, suggesting that with appropriate catalyst and ligand selection, direct coupling may be feasible.[5] Research in this area for chloromethyl oxazoles is an emerging field. For instance, the Suzuki coupling of 4-bromomethyl-2-chlorooxazole has been shown to proceed selectively at the bromomethyl position.[11]

Mechanistic Insights and Workflow Diagrams

To provide a clearer understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanism and a general experimental workflow.

Caption: SN2 mechanism for nucleophilic substitution on a chloromethyl group.

Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion and Future Outlook

The chloromethyl group on an oxazole ring is a highly reactive and synthetically valuable moiety. Its propensity to undergo SN2 reactions with a diverse range of nucleophiles provides a reliable and efficient means to elaborate the oxazole scaffold. This guide has outlined the fundamental principles governing its reactivity, provided detailed experimental protocols, and summarized key quantitative data. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the strategic application of chloromethyl oxazoles as key building blocks is set to expand. Future research will likely focus on developing more sophisticated catalytic systems for direct cross-coupling reactions and exploring the reactivity of chloromethyl oxazoles in novel cascade reactions to build molecular complexity in a more step-economical fashion.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Development of a Negishi cross coupling process - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Chloromethyl)oxazole

Abstract

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of 4-(chloromethyl)oxazole, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document delineates the electronic properties of the oxazole ring and the chloromethyl substituent, offering a framework for predicting and harnessing its reactivity. Detailed, field-proven experimental protocols for key transformations are provided, underpinned by mechanistic rationale. This guide aims to serve as a comprehensive resource for the strategic application of this compound in the synthesis of complex molecular architectures.

Introduction: The Oxazole Core in Modern Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic distribution within the oxazole ring, coupled with the ability to introduce diverse functional groups, makes it a cornerstone for molecular design. This compound emerges as a particularly valuable intermediate, possessing two distinct and chemoselectively addressable electrophilic centers: the chloromethyl side chain and the oxazole ring itself. Understanding the nuanced reactivity of these sites is paramount for its effective utilization in synthetic campaigns.

Analysis of Reactive Sites

The reactivity of this compound is governed by the interplay of the electron-deficient oxazole ring and the highly electrophilic chloromethyl group.

The Primary Electrophilic Site: The Chloromethyl Group

The most prominent site of reactivity in this compound is the carbon atom of the chloromethyl (-CH₂Cl) group. This site is a potent electrophile for several reasons:

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the methylene carbon, rendering it electron-deficient and highly susceptible to attack by nucleophiles.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Allylic/Benzylic-type Reactivity: The chloromethyl group is attached to a carbon atom of the oxazole ring's double bond. This position is analogous to an allylic or benzylic halide. This arrangement stabilizes the transition state of SN2 reactions, thereby increasing the reactivity of the substrate.[2]

Consequently, the chloromethyl group is the primary target for a wide array of soft and hard nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Nucleophilic and Electrophilic Sites of the Oxazole Ring

The oxazole ring itself possesses a distinct electronic landscape, characterized by both electron-rich and electron-deficient centers.

-

Nucleophilic Character: The pyridine-type nitrogen atom at position 3 (N3) is the most basic and nucleophilic center of the ring itself. It is the site of protonation in acidic media and can be alkylated to form quaternary oxazolium salts.[3]

-

Electrophilic Character: The oxazole ring is generally considered electron-deficient due to the electronegativity of its heteroatoms. This makes electrophilic aromatic substitution challenging unless the ring is activated with electron-donating groups.[3] The order of reactivity towards electrophiles is C5 > C4 > C2.[3]

-

The C2 position is the most electron-deficient carbon and, therefore, the most susceptible to nucleophilic attack, particularly if it bears a suitable leaving group.[3][4] However, direct nucleophilic attack on an unsubstituted C2 can lead to ring cleavage.[3]

-

The C5 position is the most electron-rich carbon and the preferred site for electrophilic substitution.[4]

-

The C4 position , bearing the chloromethyl group, is less reactive towards electrophiles than C5.

-

-

Acidity of Ring Protons: The protons on the oxazole ring exhibit notable acidity, with the order being H2 > H5 > H4. The C2 proton can be abstracted by strong bases, leading to the formation of a 2-lithio-oxazole intermediate, which can be unstable and prone to ring-opening.[3]

The diagram below illustrates the key reactive sites of this compound.

Caption: Reactivity map of this compound.

Synthetic Utility: Nucleophilic Substitution at the Chloromethyl Group

The primary synthetic value of this compound lies in its utility as an electrophile in SN2 reactions. The chloromethyl group serves as a handle to introduce a vast array of functionalities at the C4-position of the oxazole ring.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 4-(aminomethyl)oxazole derivatives, which are common substructures in pharmacologically active molecules. These reactions typically proceed under mild conditions.

General Protocol for Amination: A general procedure involves stirring the this compound with a slight excess of the amine in a polar aprotic solvent. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction.

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

-

Solvent (e.g., Acetonitrile, DMF, THF)

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

The choice of base and solvent can be critical. For less reactive amines, a stronger base like sodium hydride (NaH) and a more polar solvent like DMF might be necessary, along with increased reaction temperatures.[2]

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form 4-(thiomethyl)oxazole derivatives. These reactions are typically fast and high-yielding.

General Protocol for Thiolation: This protocol involves the in situ formation of the thiolate using a base, followed by its reaction with the chloromethyl oxazole.

-

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Base (e.g., NaH, K₂CO₃) (1.2 eq)

-

Solvent (e.g., DMF, THF)

-

-

Procedure:

-

To a solution of the thiol in the solvent, add the base portion-wise at 0 °C.

-

Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones, adding another layer of synthetic versatility.[2]

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound reacts with stabilized carbanions, such as those derived from malonates, to extend the carbon skeleton.

Protocol for C-Alkylation with Diethyl Malonate:

-

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.3 eq)

-

Anhydrous THF

-

-

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C, add diethyl malonate dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound in THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

This reaction provides access to oxazole derivatives with a propanoic acid ester moiety, which can be further manipulated, for instance, through hydrolysis and decarboxylation.[2]

Experimental Workflow and Data

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction involving this compound.

References

An In-depth Technical Guide to 4-(Chloromethyl)oxazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

Executive Summary

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. As a functionalized building block, 4-(Chloromethyl)oxazole (CAS No. 767628-89-7) offers a strategic advantage in the synthesis of complex pharmaceutical agents. Its highly reactive chloromethyl group serves as a versatile anchor for introducing the oxazole scaffold through nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of this compound, encompassing its commercial landscape, detailed synthetic strategies, mechanistic insights into its reactivity, and its practical application in drug discovery and development.

Commercial Availability and Sourcing

This compound is readily accessible from a range of chemical suppliers, facilitating its use from laboratory-scale research to pilot-scale production. It is typically offered at purities of 95% or higher. Given its reactive nature, proper storage and handling are paramount, with many suppliers recommending refrigerated and dry conditions.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Representative Purity | Key Considerations |

| Sigma-Aldrich | 767628-89-7 | ≥96% | A well-established supplier with extensive technical documentation.[1] |

| BLD Pharm | 767628-89-7 | ≥95% | Often requires cold-chain shipping, indicating a focus on maintaining compound stability.[2] |

| Howei Pharm | 767628-89-7 | 95+% | Offers a range of quantities suitable for various research and development needs.[3] |

| Capot Chemical | 767628-89-7 | Inquire | Provides detailed specifications, including molecular formula and weight.[4] |

| Alchem Pharmtech, Inc. | 767628-89-7 | Inquire | A US-based supplier catering to the pharmaceutical and biotech industries.[5] |

Note: This list is not exhaustive. Researchers should always request a certificate of analysis (CoA) to verify purity and quality before use.

Synthesis and Purification

Proposed Synthetic Pathway via Robinson-Gabriel Synthesis

This pathway offers a logical and practical approach using readily available starting materials.

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve chloroacetamide (1.0 eq) in anhydrous acetone.

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetone via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Add powdered anhydrous potassium carbonate (1.2 eq) portion-wise to the reaction mixture to act as a non-nucleophilic base.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone intermediate. This intermediate can often be used directly in the next step.

Step 2: Cyclization to this compound

-

Place the crude 2-acylamino-ketone in a clean, dry flask.

-

Under a nitrogen atmosphere, cautiously add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid. The reaction is often exothermic and should be controlled by external cooling.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.

-

Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: This is an effective method for removing non-volatile impurities. A preliminary microdistillation can help to determine the approximate boiling point under reduced pressure.[9]

-

Column Chromatography: Purification on a silica gel column using a gradient elution with a mixture of hexanes and ethyl acetate is a reliable method for obtaining highly pure material.

Chemical Reactivity: The S(_N)2 Mechanism

The synthetic versatility of this compound is primarily due to the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The electron-withdrawing character of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

The substitution reaction predominantly proceeds through a concerted, single-step S(_N)2 mechanism. In this process, the nucleophile attacks the carbon atom from the side opposite to the chloride leaving group (backside attack).

Caption: The concerted S(_N)2 mechanism of nucleophilic substitution at the chloromethyl group of this compound.

This mechanism results in an inversion of configuration at the carbon center if it is a stereocenter. The transition state is a high-energy, pentacoordinate species with partial bonds to both the incoming nucleophile and the outgoing chloride.

Applications in Pharmaceutical Synthesis

The ability to readily undergo nucleophilic substitution makes this compound a valuable synthon for introducing the oxazole moiety into drug candidates. This is particularly relevant in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2]

Case Study: A Synthetic Strategy for Novel Anticancer Agents

A plausible and efficient strategy for the synthesis of novel 1,3-oxazole sulfonamides, a class of compounds that have shown promise as tubulin polymerization inhibitors, can be envisioned starting from this compound.

Caption: A strategic workflow for the synthesis of a library of 1,3-oxazole sulfonamides for SAR studies.

This multi-step approach demonstrates the strategic value of this compound. The initial substitution with azide, followed by reduction to the primary amine, provides a key intermediate that can be readily diversified by reaction with a wide range of sulfonyl chlorides, enabling a thorough exploration of the structure-activity relationship (SAR) of this class of compounds.

Safety, Handling, and Disposal

As a reactive halogenated organic compound, this compound must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases. The container should be tightly sealed to prevent exposure to moisture and air.[2]

-

Disposal: Waste containing this compound should be treated as hazardous halogenated organic waste and disposed of in accordance with all applicable local, state, and federal regulations.[7] It should never be poured down the drain.

Conclusion

This compound is a synthetically versatile and commercially available building block of significant importance to the drug discovery and development community. Its value is derived from the strategic placement of a reactive chloromethyl group on the stable oxazole core. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective pharmaceutical agents.

References

- 1. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. Heterocycles Halogenated, Hassles Removed [synthesisspotlight.com]

- 8. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-(Chloromethyl)oxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among the functionalized oxazoles, 4-(chloromethyl)oxazole stands out as a highly versatile and reactive intermediate. The presence of a chloromethyl group on the oxazole ring provides a convenient handle for a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications in the field of drug development. The content is tailored for researchers, scientists, and professionals in drug discovery, offering not only detailed protocols but also insights into the chemical principles that underpin its utility.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and drug design. This compound is a heterocyclic compound with the molecular formula C₄H₄ClNO.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO | [1] |

| Molecular Weight | 117.53 g/mol | [1] |

| CAS Number | 767628-89-7 | [1] |

| Appearance | Yellow Liquid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and reliable method involves the formation of the corresponding alcohol, 4-(hydroxymethyl)oxazole, followed by a chlorination step. This approach offers good yields and is amenable to scale-up.

Synthesis of 4-(Hydroxymethyl)oxazole

The formation of the oxazole ring can be accomplished via several named reactions, including the Robinson-Gabriel synthesis and the Van Leusen reaction.[3][4] A practical laboratory-scale synthesis of 4-(hydroxymethyl)oxazole can be achieved from readily available starting materials such as dihydroxyacetone and formamide.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dihydroxyacetone dimer (1 equivalent) and formamide (excess, to act as both reactant and solvent).

-

Reaction Conditions: Heat the mixture to 120-130°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 4-(hydroxymethyl)oxazole.

Causality of Experimental Choices: The use of excess formamide serves to drive the reaction to completion and also acts as a convenient high-boiling solvent. The extraction and chromatographic purification are standard procedures to isolate and purify the polar hydroxymethyl-substituted oxazole from the reaction mixture.

Chlorination of 4-(Hydroxymethyl)oxazole

The conversion of the hydroxyl group to a chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-(hydroxymethyl)oxazole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel. A small amount of a base like pyridine can be added to scavenge the HCl gas produced.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Causality of Experimental Choices: The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The dropwise addition at 0°C helps to control the exothermic nature of the reaction. The use of a slight excess of thionyl chloride ensures the complete conversion of the alcohol. The aqueous work-up is necessary to remove any unreacted thionyl chloride and inorganic byproducts.

Caption: Synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. This group behaves as a good electrophile, readily undergoing nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 4-position of the oxazole ring. Common nucleophiles include:

-

Amines: Primary and secondary amines react to form the corresponding aminomethyl-oxazoles.

-

Thiols: Thiolates react to form thioethers.

-

Alkoxides and Phenoxides: These react to form ethers.

-

Cyanide: The cyanide ion can be used to introduce a cyanomethyl group, which can be further elaborated.

-

Azides: Sodium azide can be used to introduce an azidomethyl group, a precursor for the synthesis of triazoles via "click chemistry".

The reaction typically proceeds via an Sₙ2 mechanism. The rate of reaction is influenced by the strength of the nucleophile and the reaction conditions.

Caption: Nucleophilic substitution on this compound.

Causality of Experimental Choices: The choice of solvent and base (if required) is crucial for the success of these reactions. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the Sₙ2 reaction. The addition of a non-nucleophilic base may be necessary to deprotonate the nucleophile or to scavenge any acid generated during the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position via the chloromethyl intermediate makes this compound particularly valuable.[5] While specific marketed drugs containing the this compound moiety are not prominently documented, its utility as a building block is evident in the synthesis of numerous biologically active molecules.

One notable example of a drug containing a substituted oxazole is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID).[6] While the synthesis of Oxaprozin itself does not directly start from this compound, the synthetic strategies for related oxazole-containing compounds often rely on the reactivity of halomethyl-oxazole intermediates.[6]

The versatility of this compound allows for its use in the generation of compound libraries for high-throughput screening. By reacting it with a diverse set of nucleophiles, a large number of analogs can be rapidly synthesized, which is a key strategy in modern drug discovery for identifying new lead compounds.

Spectroscopic Characterization

While specific, publicly available spectra for the parent this compound are limited, its spectral characteristics can be predicted based on the analysis of closely related, substituted analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons and the chloromethyl group. The methylene protons of the chloromethyl group would appear as a singlet, typically in the range of 4.5-5.0 ppm. The protons on the oxazole ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a signal for the chloromethyl carbon, typically in the range of 40-50 ppm. The carbons of the oxazole ring would appear in the aromatic region, with their chemical shifts influenced by the heteroatoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl bond (typically 600-800 cm⁻¹), as well as bands corresponding to the C=N and C-O stretching vibrations of the oxazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom or the chloromethyl group.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the chloromethyl group towards nucleophilic substitution make it an ideal starting material for the preparation of a wide range of functionalized oxazoles. This adaptability is of paramount importance in the field of drug discovery, where the rapid generation of diverse molecular scaffolds is essential for the identification of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the synthetic potential of this important heterocyclic intermediate.

References

- 1. 767628-89-7|this compound|BLD Pharm [bldpharm.com]

- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 4-(Chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Reactive Landscape of a Versatile Intermediate

4-(Chloromethyl)oxazole, a heterocyclic compound featuring a reactive chloromethyl group, is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility lies in the ability of the chloromethyl moiety to readily undergo nucleophilic substitution, allowing for the facile introduction of the oxazole core into more complex molecular architectures.[1] However, the very reactivity that makes this compound a powerful synthetic tool also imbues it with significant potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential risks associated with this compound and outlines the necessary safety precautions for its handling, storage, and disposal. As a reactive alkylating agent, a thorough understanding of its chemical personality is paramount to ensuring laboratory safety and experimental success.

Section 1: The Chemical Profile and Inherent Reactivity of this compound

A foundational understanding of the physicochemical properties and inherent chemical reactivity of this compound is crucial for anticipating its behavior and implementing appropriate safety measures.

Physicochemical Properties

While comprehensive, experimentally verified data for this compound is not extensively published, the available information from chemical suppliers and databases provides a basic profile.

| Property | Value | Source |

| CAS Number | 767628-89-7 | [2] |

| Molecular Formula | C₄H₄ClNO | |

| Molecular Weight | 117.54 g/mol | |

| Physical Form | Yellow Liquid | |

| Predicted Boiling Point | 177.7 ± 15.0 °C | [3] |

| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

The predicted boiling point suggests that while not extremely volatile at room temperature, the compound can become airborne if heated. Its liquid state at ambient temperatures necessitates handling procedures that mitigate the risk of spills and splashes.

The Double-Edged Sword: Reactivity of the Chloromethyl Group

The primary driver of both the utility and the hazard profile of this compound is the chloromethyl group attached to the oxazole ring. This functional group renders the molecule a potent alkylating agent.[4]

Causality of Reactivity: The oxazole ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, this same electrophilicity means it can readily react with biological nucleophiles, such as DNA, RNA, and proteins, which is the fundamental mechanism of its potential toxicity.[5]

Alkylation reactions involving chloromethylated heterocycles can be vigorous and may be exothermic, requiring careful temperature control during synthetic procedures.[6]

Section 2: Foreseeing the Unseen: Potential Hazards and Toxicological Profile

Given the scarcity of specific toxicological data for this compound, a precautionary approach grounded in the known hazards of analogous compounds and the general class of alkylating agents is essential.

Hazard Classifications (Inferred)

Based on safety data sheets for structurally similar chloromethylated oxazole derivatives, the following GHS hazard classifications can be anticipated:

-

Skin Irritation/Corrosion: Direct contact is likely to cause skin irritation, and prolonged or extensive contact may lead to chemical burns.[7]

-

Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant, with the potential to cause serious and lasting damage upon contact.[7]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[7]

-

Harmful if Swallowed: Ingestion is likely to be harmful, with potential for gastrointestinal irritation and systemic toxicity.[7]

-

Sensitization: As with many reactive chemicals, there is a potential for skin sensitization upon repeated exposure, leading to allergic contact dermatitis.

The Alkylating Agent Paradigm: A Deeper Look at Toxicological Risks

As an alkylating agent, this compound has the potential to exert significant cytotoxic and genotoxic effects.[4] Alkylating agents are known to be toxic to rapidly dividing cells, which is the basis for their use in chemotherapy but also the source of their adverse effects on healthy tissues.[4][8]

Potential Systemic Effects:

-

Hematopoietic System: Bone marrow suppression is a common toxicity of alkylating agents, leading to a decrease in white blood cells, red blood cells, and platelets.[5]

-

Gastrointestinal Tract: Damage to the lining of the gastrointestinal tract can lead to nausea, vomiting, diarrhea, and mucositis.[5]

-

Reproductive System: Alkylating agents can have profound effects on fertility in both males and females.[4]

-